REACTION_CXSMILES
|
[C:1]12([C:14]([O:16]C)=[O:15])[CH2:9][CH2:8][C:5]([C:10]([O:12][CH3:13])=[O:11])([CH2:6][CH2:7]1)[CH2:4][CH2:3][CH2:2]2.O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>CO.O>[CH3:13][O:12][C:10]([C:5]12[CH2:6][CH2:7][C:1]([C:14]([OH:16])=[O:15])([CH2:9][CH2:8]1)[CH2:2][CH2:3][CH2:4]2)=[O:11] |f:1.2.3.4.5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
C12(CCCC(CC1)(CC2)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred vigorously at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with isohexane (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into EtOAc (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C12CCCC(CC1)(CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.11 mmol | |
AMOUNT: MASS | 931 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |